1,2-Dithiane-3-carboxylic acid

Overview

Description

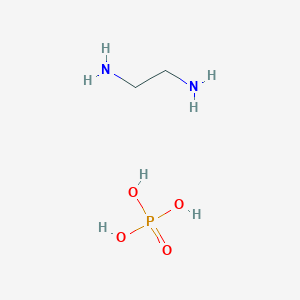

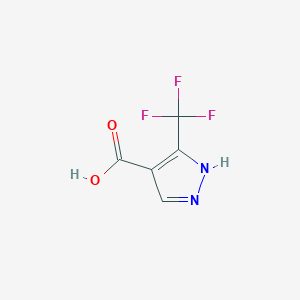

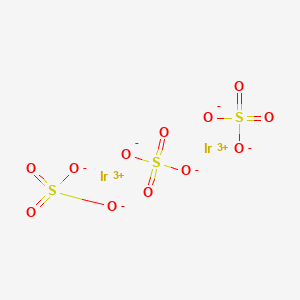

1,2-Dithiane-3-carboxylic acid is a chemical compound with the molecular formula C5H8O2S2 . It has an average mass of 164.246 Da and a monoisotopic mass of 163.996567 Da .

Synthesis Analysis

1,2-Dithiane-3-carboxylic acid can be synthesized from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . A new electrochemical methodology has been developed for the preparation of a wide variety of functionalized orthoesters under mild and green conditions from easily accessible dithiane derivatives .

Molecular Structure Analysis

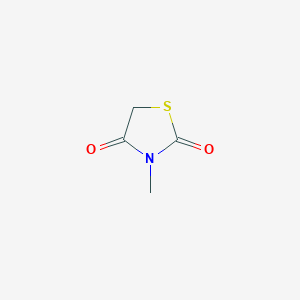

The molecular structure of 1,2-Dithiane-3-carboxylic acid consists of a dithiane ring attached to a carboxylic acid group . The InChI string representation of the molecule is InChI=1S/C5H8O2S2/c6-5(7)4-2-1-3-8-9-4/h4H,1-3H2,(H,6,7) .

Chemical Reactions Analysis

1,2-Dithiane-3-carboxylic acid can undergo various chemical reactions. For instance, it can be used in the anodic oxidation to prepare a wide variety of functionalized orthoesters .

Physical And Chemical Properties Analysis

1,2-Dithiane-3-carboxylic acid has a molecular weight of 164.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Organic Synthesis

Carboxylic acids, such as 1,2-Dithiane-3-carboxylic acid, are versatile organic compounds used in various areas like organic synthesis, nanotechnology, and polymers . They are involved in many important reactions, such as substitution, elimination, oxidation, coupling, etc .

Nanotechnology

In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . For example, organic carboxylic acids have been reported to assist the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation .

Polymers

In the area of polymers, carboxylic acids present applications such as monomers, additives, catalysts, etc . They can be used to modify the surface of nanoparticles metallic, nanostructures such as carbon nanotubes and graphene, and nanomaterials .

Synthesis of Carboxylic Acid Esters

Carboxylic acids are key starting materials in the synthesis of carboxylic acid esters . They can be utilized as electrophiles or nucleophiles in reactions . For example, condensation reagents or catalysts connect the carboxylic acids with the alcohols to afford the corresponding esters .

Asymmetric Oxidation

1,2-Dithiane-3-carboxylic acid undergoes asymmetric oxidation to give trans bis-sulfoxide . This is a key step in the synthesis of certain organic compounds .

Generation of Carbanion

1,2-Dithiane-3-carboxylic acid is used to generate carbanion, which finds application in the preparation of alpha-keto esters .

Synthesis of Ketones and Aldehydes

1,2-Dithiane-3-carboxylic acid has many synthetic applications and is used to synthesize ketones, aldehydes, and cyclic ketones through reactions such as addition of organolithium reagents to the dithiane ring .

Synthesis of E-enol Esters

Carboxylic acids can react with symmetrical internal alkynes in the presence of certain catalysts to afford the corresponding E-enol esters . This reaction has been found to yield extremely high E-selectivity .

Mechanism of Action

Target of Action

1,2-Dithiane-3-carboxylic acid, also known as α-Lipoic acid (ALA), is a naturally occurring compound that has an asymmetric carbon atom existing in both R- and S- forms . The primary targets of ALA are the proteins involved in its transfer, biotransformation, and activity . These proteins play crucial roles in various biochemical processes, including antioxidant activity, co-enzyme activity, and signal transduction .

Mode of Action

ALA interacts with its targets primarily through its antioxidant and non-antioxidant characteristics . It has the ability to regenerate other antioxidants, exhibit co-enzyme activity, and participate in signal transduction by implication in various pathways . Under light irradiation, a dithiane 2-carboxylic acid generates a 1,3-dithiane radical capable of performing addition to a variety of Michael acceptors .

Pharmacokinetics

The pharmacokinetics of ALA involves its absorption, distribution, metabolism, and excretion . ALA synthesis takes place in the heart, liver, and testis . These organs seem to provide very little ala into the blood circulation . Thus, dietary supplements are usually the primary sources of ALA . S-Methylation of the sulhydryls and S-oxidation to sulfoxides and sulfones lead to loss of activity and enhance renal elimination .

Result of Action

The molecular and cellular effects of ALA’s action are primarily due to its antioxidant and non-antioxidant characteristics . It has the ability to regenerate other antioxidants, exhibit co-enzyme activity, and participate in signal transduction by implication in various pathways . This results in the maintenance of intestinal homeostasis and impacts liver metabolism and the immune response .

Action Environment

The action, efficacy, and stability of ALA can be influenced by various environmental factors. For instance, the compound is slightly miscible with water , which can affect its bioavailability and action. Furthermore, it should be stored in a dark place, sealed in dry, at room temperature to maintain its stability .

Safety and Hazards

Future Directions

The development of new electrochemical methodologies for the preparation of a wide variety of functionalized orthoesters from easily accessible dithiane derivatives opens up new possibilities for the use of 1,2-Dithiane-3-carboxylic acid in synthetic chemistry .

Relevant Papers

Several papers have been published on the topic of 1,2-Dithiane-3-carboxylic acid. They cover various aspects such as its synthesis, chemical reactions, and applications in the preparation of functionalized orthoesters . These papers provide valuable insights into the properties and potential uses of 1,2-Dithiane-3-carboxylic acid.

properties

IUPAC Name |

dithiane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2S2/c6-5(7)4-2-1-3-8-9-4/h4H,1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWJCVNSTMEANR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(SSC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10339939 | |

| Record name | 1,2-Dithiane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dithiane-3-carboxylic acid | |

CAS RN |

14091-98-6 | |

| Record name | 1,2-Dithiane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.